molecular formula C21H20O5 B4057393 methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate CAS No. 670243-43-3

methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

Cat. No. B4057393
CAS RN: 670243-43-3
M. Wt: 352.4 g/mol
InChI Key: AWAJDWSBAZMYBA-UHFFFAOYSA-N
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Description

Methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate, also known as MPTO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits. MPTO is a derivative of coumarin, a natural compound found in many plants, which has been shown to have various pharmacological activities. MPTO has been synthesized using different methods, and its mechanism of action has been studied in vitro and in vivo.

Scientific Research Applications

Antimicrobial Activity

Methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate, as a derivative of 2-oxo-2H-chromen, has been studied for its antimicrobial properties. Research by Laxmi et al. (2012) found that certain compounds synthesized with a similar structure exhibited moderate antimicrobial activity against various microorganisms, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. This suggests potential for use in treating bacterial infections.

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate have been a subject of research. For instance, Padilla-Martínez et al. (2011) reported the molecular structures of nine isomers obtained through oxidative cyclization, demonstrating the compound's potential for diverse chemical applications.

Cytotoxicity and Antineoplastic Activity

Studies have also explored the cytotoxic and antineoplastic activities of chromen derivatives. Musa et al. (2011) evaluated new acetoxycoumarin derivatives for their cytotoxic activity in various cancer cell lines, highlighting the potential of such compounds in cancer therapy.

Antibacterial Effects

The antibacterial effects of 4-hydroxy-chromen-2-one derivatives, closely related to the compound , have been reported by Behrami & Dobroshi (2019). They synthesized compounds showing high levels of antibacterial activity, indicating the potential of similar compounds in developing new antibacterial agents.

Chemical Synthesis and Applications

Extensive research has been conducted on the synthesis and application of compounds with a chromen-2-one fragment, which is structurally similar to methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate. Velikorodov et al. (2014) have synthesized aromatic carbamates derivatives, demonstrating the versatility of such compounds in chemical synthesis.

properties

IUPAC Name

methyl 2-phenyl-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-10-16(18-13(2)14(3)20(22)26-17(18)11-12)25-19(21(23)24-4)15-8-6-5-7-9-15/h5-11,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAJDWSBAZMYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149809
Record name Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

670243-43-3
Record name Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670243-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-[(3,4,7-trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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